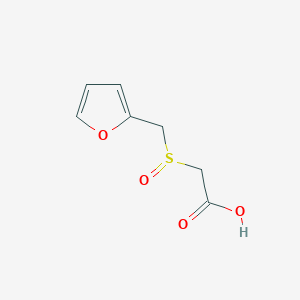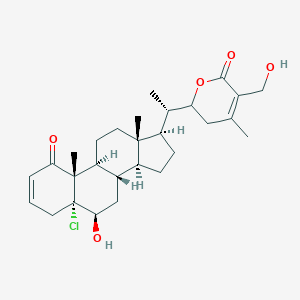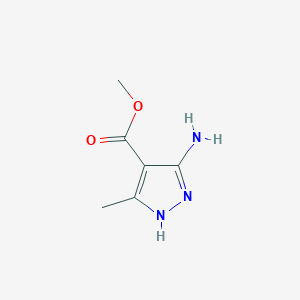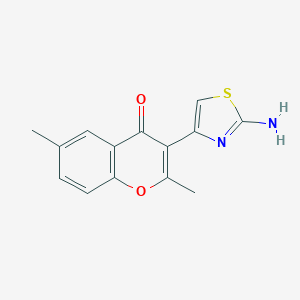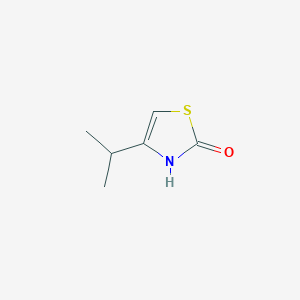
2(3H)-Thiazolone, 4-(1-methylethyl)-
Descripción general
Descripción
2(3H)-Thiazolone, 4-(1-methylethyl)- is a chemical compound that has been studied for its potential applications in scientific research. This compound is a thiazolone derivative that has shown promise in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
2(3H)-Thiazolone, 4-(1-methylethyl)- has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. In biochemistry, 2(3H)-Thiazolone, 4-(1-methylethyl)- has been used as a tool to study protein-ligand interactions, due to its ability to bind to certain proteins. In pharmacology, this compound has been studied for its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2(3H)-Thiazolone, 4-(1-methylethyl)- is not fully understood. However, it is believed to work by binding to specific proteins and modulating their activity. This compound has been shown to bind to the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. By inhibiting COX-2 activity, 2(3H)-Thiazolone, 4-(1-methylethyl)- may have anti-inflammatory effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2(3H)-Thiazolone, 4-(1-methylethyl)- has various biochemical and physiological effects. In vitro studies have demonstrated the ability of this compound to inhibit the growth of cancer cells, as well as to reduce inflammation. In vivo studies have shown that 2(3H)-Thiazolone, 4-(1-methylethyl)- can reduce the severity of inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2(3H)-Thiazolone, 4-(1-methylethyl)- in lab experiments is its high purity, which can be achieved through recrystallization. This compound is also relatively easy to synthesize, with a high yield. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2(3H)-Thiazolone, 4-(1-methylethyl)-. One direction is to further investigate its potential as an anti-inflammatory agent, particularly in the treatment of chronic inflammatory diseases. Another direction is to explore its potential as a therapeutic agent for cancer. Additionally, more research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective drugs. Finally, future studies could investigate the potential of 2(3H)-Thiazolone, 4-(1-methylethyl)- as a tool for studying protein-ligand interactions.
Propiedades
IUPAC Name |
4-propan-2-yl-3H-1,3-thiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-4(2)5-3-9-6(8)7-5/h3-4H,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYDGOQJQRJZIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(3H)-Thiazolone, 4-(1-methylethyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



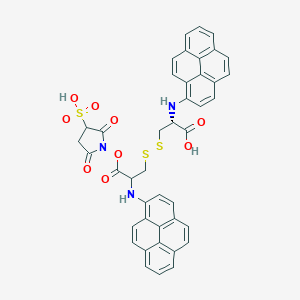
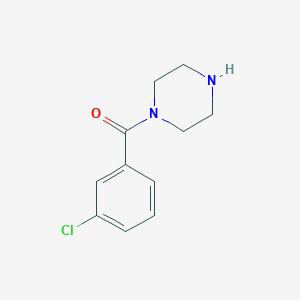
![2-[(Decylamino)methyl]phenol](/img/structure/B9443.png)
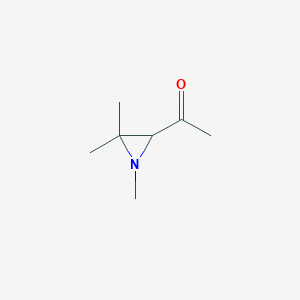
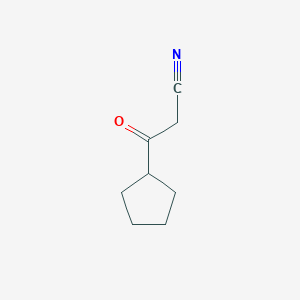
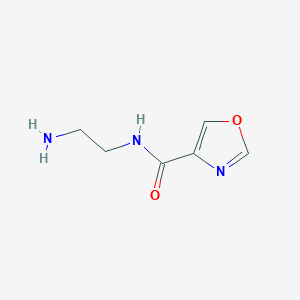

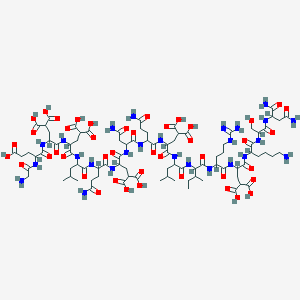
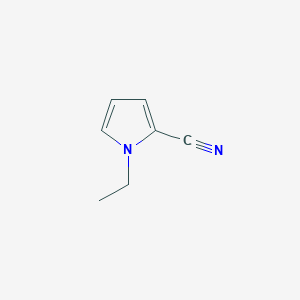
![2,4-Bis[(dodecylthio)methyl]-6-methylphenol](/img/structure/B9458.png)
